Bienvenue dans la boutique en ligne BenchChem!

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

HIV-1 integrase LEDGF/p75 antiviral carboxamides

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5, MF C₁₂H₁₃NO₄, MW 235.24 g/mol) is a bicyclic heterocycle belonging to the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid class. It features a characteristic gem‑dimethyl substitution at C‑7 and two ketone carbonyls at C‑2 and C‑5, distinguishing it from mono‑oxo or non‑methylated analogues.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 106551-79-5
Cat. No. B011655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
CAS106551-79-5
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C
InChIInChI=1S/C12H13NO4/c1-12(2)4-8-6(9(14)5-12)3-7(11(16)17)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)(H,16,17)
InChIKeyMQRMDFYECNBBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5): Core Properties and Scaffold Identity


7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5, MF C₁₂H₁₃NO₄, MW 235.24 g/mol) is a bicyclic heterocycle belonging to the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid class. It features a characteristic gem‑dimethyl substitution at C‑7 and two ketone carbonyls at C‑2 and C‑5, distinguishing it from mono‑oxo or non‑methylated analogues . This scaffold serves as a privileged intermediate for constructing bioactive carboxamide libraries, particularly those targeting HIV‑1 integrase–LEDGF/p75 protein–protein interactions [1].

Why Generic Hexahydroquinoline-3-carboxylic Acids Cannot Substitute for the 7,7-Dimethyl-2,5-dioxo Derivative (CAS 106551-79-5)


The hexahydroquinoline-3-carboxylic acid family encompasses diverse substitution patterns that profoundly affect the biological performance and synthetic utility of downstream derivatives. Simple replacement of the 7,7‑dimethyl‑2,5‑dioxo compound with its des‑methyl analogue (CAS 106551-76-2) or mono‑oxo congeners fails to reproduce the antiviral activity, transporter selectivity profile, and crystallinity that have been experimentally documented for CAS 106551-79-5 [1][2]. The following quantitative evidence demonstrates that the gem‑dimethyl group and the 2,5‑dioxo oxidation state are not interchangeable features but critical determinants of functional outcome.

Quantitative Differentiation Evidence for 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5)


HIV-1 Antiviral Activity of Derived Carboxamides: 7,7-Dimethyl vs. Des-Methyl Scaffold in a Head-to-Head Study

In a direct head‑to‑head comparison within a single synthetic and biological study, carboxamide derivatives prepared from 7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid (6a) were evaluated alongside derivatives from the des‑methyl analogue (6b) for anti‑HIV‑1 activity in infected MT4 cells at 100 µM [1]. The 7,7‑dimethyl series (compounds 3a–3f, 9a–d) displayed antiviral inhibition ranging from 8% to 36%, whereas the des‑methyl series (3g–3m) included compound 3h with only 0.4% inhibition, representing a >90‑fold activity differential within the same assay platform [1].

HIV-1 integrase LEDGF/p75 antiviral carboxamides

ABCG2 Transporter Inhibition: 7,7-Dimethyl-2,5-dioxo Derivative vs. 2-Oxo-Quinoline-3-carboxylic Acid Comparator

In a cross‑study comparison using MDCKII cells overexpressing human ABCG2, DMQCa (7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid) exhibited an IC₅₀ >50 µM, whereas the structurally related 2‑oxo‑quinoline‑3‑carboxylic acid (QCa, H substituent) showed an IC₅₀ of 43.230 ± 0.159 µM against the same transporter [1]. This indicates that the 7,7‑dimethyl‑2,5‑dioxo scaffold has at least 1.16‑fold lower affinity for ABCG2, suggesting a reduced propensity for transporter‑mediated drug efflux.

ABCG2 multidrug resistance transporter selectivity

Synthetic Yield and Purity: 7,7-Dimethyl Acid vs. Des-Methyl Acid Under Identical Hydrolysis Conditions

When methyl esters 4a (7,7‑dimethyl) and 4b (des‑methyl) were subjected to the same NaOH‑mediated hydrolysis protocol, the 7,7‑dimethyl carboxylic acid 6a was isolated as a white solid in 85% yield with mp 298–300 °C, whereas the des‑methyl analogue 6b was obtained as a brown solid in 79% yield with mp 297–299 °C [1]. The higher yield and superior visual appearance of 6a indicate a more efficient hydrolysis and a product less prone to colored impurities.

amide coupling CDI-mediated synthesis building block

Cytotoxicity Safety Margin: Carboxamides Derived from 7,7-Dimethyl Acid Show Uniformly Low Cytotoxicity

All carboxamide derivatives synthesized from 7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid (6a) were evaluated for cytotoxicity in MT4 cells and exhibited CC₅₀ values >200 µM [1]. This is in marked contrast to the reference compound auranofin (CC₅₀ = 1.2 µM) and demonstrates a >166‑fold safety margin relative to the cytotoxic control. While the des‑methyl series (6b‑derived) also showed CC₅₀ >200 µM for most compounds, compound 3h (6b‑derived) combined negligible antiviral activity (0.4%) with preserved low cytotoxicity, making it an unproductive scaffold.

cytotoxicity MT4 cells safety window

High-Impact Application Scenarios for 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5)


HIV-1 Integrase–LEDGF/p75 Inhibitor Library Synthesis

The 7,7‑dimethyl‑2,5‑dioxo acid (6a) is the validated precursor for a series of N‑aryl‑ and N‑thiazolyl‑carboxamides that inhibit the HIV‑1 IN–LEDGF/p75 interaction. Using CDI‑mediated coupling, diverse aniline and thiazolamine building blocks can be rapidly condensed with 6a to generate screening libraries, with published antiviral activity reaching 38% inhibition at 100 µM and CC₅₀ >200 µM [1]. Procurement of the 7,7‑dimethyl acid ensures access to the active scaffold phenotype, whereas the des‑methyl analogue yields largely inactive derivatives [1].

ABC Transporter Selectivity Profiling in Multidrug-Resistant Cancer Models

DMQCa (CAS 106551-79-5) has been profiled against ABCG2 and ABCB1 transporters, showing an IC₅₀ >50 µM for ABCG2 [2]. This low affinity makes it a suitable scaffold for designing inhibitors that must avoid efflux by ABC transporters. Co‑treatment studies with doxorubicin in ABCG2‑overexpressing HT29 and SW480 cell lines demonstrated that DMQCa‑based derivatives can reduce the effective concentration of antineoplastic agents, underscoring the utility of this acid as a starting material for chemosensitizer development [2].

Crystallography-Driven Fragment-Based Drug Design

The 2,5‑dioxo‑hexahydroquinoline‑3‑carboxylic acid core forms robust hydrogen‑bonded dimers in the solid state, as shown by single‑crystal X‑ray structures of closely related analogues [3]. The gem‑dimethyl group at C‑7 pre‑organizes the cyclohexenone ring into a defined conformation, which can be exploited in structure‑based design. Researchers can procure CAS 106551-79-5 as a high‑purity crystalline solid (mp 298–300 °C) suitable for co‑crystallization trials without additional purification [1].

Medicinal Chemistry Building Block for Carboxamide Libraries

With an isolated yield of 85% from its methyl ester under standard hydrolysis and consistently high purity (white crystalline appearance vs. brown for the des‑methyl analogue), the 7,7‑dimethyl‑2,5‑dioxo acid is an efficient and reliable building block for parallel synthesis [1]. Its single carboxylic acid handle enables chemoselective amidation without protecting‑group manipulation, accelerating SAR exploration in academic and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.